[1-(Thiophen-2-yl)cyclopropyl]methanol
Overview
Description
[1-(Thiophen-2-yl)cyclopropyl]methanol: is an organic compound with the molecular formula C8H10OS. It features a cyclopropyl group attached to a thiophene ring, with a methanol group as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of thiophene with a cyclopropylcarbinol under specific conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: [1-(Thiophen-2-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Thiophen-2-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These studies aim to identify new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties contribute to innovations in material science and engineering .
Mechanism of Action
The mechanism of action of [1-(Thiophen-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol group.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness: [1-(Thiophen-2-yl)cyclopropyl]methanol is unique due to the combination of a cyclopropyl group and a thiophene ring with a methanol substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for diverse scientific applications .
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQTBPYPKGUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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